3-Methoxylimaprost

Descripción general

Descripción

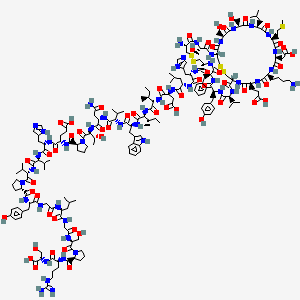

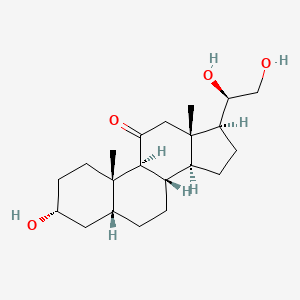

3-Methoxylimaprost is a derivative of Limaprost, an analog of prostaglandin E1 (PGE1). It is formed by the Michael addition of methanol to the limaprost 2,3 double bond .

Molecular Structure Analysis

The molecular formula of 3-Methoxylimaprost is C23H40O6. It has an average mass of 412.560 Da and a monoisotopic mass of 412.282501 Da .Physical And Chemical Properties Analysis

3-Methoxylimaprost has a molecular formula of C23H40O6, an average mass of 412.560 Da, and a monoisotopic mass of 412.282501 Da .Aplicaciones Científicas De Investigación

Dopamine Metabolite Research

Research has focused on 3-Methoxylimaprost as a metabolite of dopamine. Studies have shown its significance in evaluating drugs acting on dopaminergic neurons. It's been used to study changes in dopamine acidic metabolites and how various drugs affect dopaminergic systems at different levels (Di Giulio et al., 1978). Additionally, it has been linked to dopamine turnover and utilization, and a novel method to measure it using HPLC with electrochemical detection has been developed (Heal et al., 1990).

Green Chemistry in Education

In the field of green chemistry, an undergraduate project employed 3-Methoxycarbonyl as part of an ionic liquid experiment. This project aimed to introduce students to innovative ideas in chemical research and green chemistry (Verdía et al., 2017).

Role in Monoamine Metabolism

3-Methoxylimaprost has been studied for its effects on monoamine metabolism in rat brains. Research indicated that it does not affect monoamine turnover but can interfere with dopamine levels affected by other drugs, thus influencing therapeutic responses (Gervas et al., 1983).

Neurodegenerative Diseases and Cancer Research

This compound has also been explored in the context of neurodegenerative diseases and cancer. A study demonstrated that 2-Methoxyestradiol, a natural derivative, exhibits anticancer activity and potential neurodegenerative effects, suggesting its dual role in medical research (Gorska et al., 2014).

Chemical Interaction and Properties Study

Methoxyphenols, including 3-Methoxyphenol, have been examined for their intermolecular and intramolecular hydrogen bonds. Such studies are crucial in understanding the chemical properties of compounds containing methoxy groups (Varfolomeev et al., 2010).

Reproductive Toxicity Studies

3-Methoxybenzophenone (BP-3), a similar compound, has been scrutinized for its reproductive toxicity in human and animal studies. It's an example of how methoxy compounds are investigated for their biological and environmental impacts (Ghazipura et al., 2017).

Propiedades

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-3-methoxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O6/c1-4-5-8-16(2)13-17(24)11-12-20-19(21(25)15-22(20)26)10-7-6-9-18(29-3)14-23(27)28/h11-12,16-20,22,24,26H,4-10,13-15H2,1-3H3,(H,27,28)/b12-11+/t16-,17+,18?,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMVTHTYLSWGRI-HMHRGJHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC(CC(=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(CC(=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxylimaprost | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)

![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)